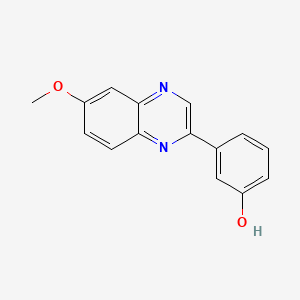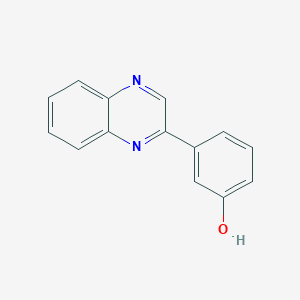
2-(3-Hydroxyphenyl)quinoxaline
説明
2-(3-Hydroxyphenyl)quinoxaline is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hydroxyphenyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxyphenyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity : Quinoxaline derivatives, including those similar to 2-(3-Hydroxyphenyl)quinoxaline, have shown promising antimicrobial activity against bacterial and yeast strains. This suggests potential for these compounds in developing new drugs for antimicrobial chemotherapy (Vieira et al., 2014).
Viscosity-Sensitive Fluorescent Probes : Derivatives of 2-phenylbenzo[g]quinoxaline, closely related to 2-(3-Hydroxyphenyl)quinoxaline, have been characterized as viscosity-sensitive fluorescent probes, showing potential in viscosity detection (Wang et al., 2009).
Pesticidal Activities : Novel quinoxaline derivatives have been synthesized and shown to possess herbicidal, fungicidal, and insecticidal activities. This highlights the role of quinoxaline structures in the development of new pesticides (Liu et al., 2020).
Analytical Reagents : Quinoxaline-2-carboxylic acid and its derivatives, including 3-hydroxy derivatives, have been used as analytical reagents for the gravimetric determination of various metals (Dutt et al., 1968).
Luminescent Dyes for Solar Collectors : Studies on 2-(2′-Hydroxyphenyl)quinoxaline and related compounds have explored their potential as luminescent dyes for solar collectors, focusing on their UV and fluorescence characteristics (Sharma et al., 1988).
Neuroprotection in Cerebral Ischemia : Analogues of quinoxalinedione antagonists, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, have shown to be neuroprotective against global ischemia (Sheardown et al., 1990).
High-Temperature Proton Exchange Membrane Fuel Cells : Studies on quinoxaline derivatives have highlighted their potential in the development of materials suitable for high-temperature proton exchange membrane fuel cells (Hsu et al., 2018).
Organic Synthesis : Quinoxaline derivatives have been utilized in various organic syntheses, including one-pot synthesis methods, demonstrating their versatility in chemical reactions (Xu et al., 2011).
Asymmetric Hydrogenation Catalysts : Certain quinoxaline derivatives have been used in the synthesis of rigid P-chiral phosphine ligands for asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
Mesomorphic Properties in Non-Discotic Compounds : Quinoxaline derivatives have been studied for their mesomorphic properties, offering insights into the molecular structures and phase behaviors of these compounds (Chen et al., 2011).
特性
IUPAC Name |
3-quinoxalin-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOLJNCMSIWPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-[(E)-(1-acetyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenyl] acetate](/img/structure/B8018534.png)
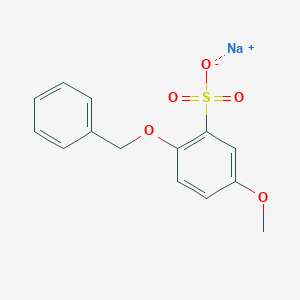
![2-[3-[Ethoxy(methyl)phosphoryl]-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B8018557.png)
![1-[4-[2-(Diethylamino)ethoxy]-3,5-diiodophenyl]ethanone](/img/structure/B8018570.png)


![2-Trimethylsilylethyl 4-[(4-ethoxycarbonylanilino)methyl]benzoate](/img/structure/B8018578.png)
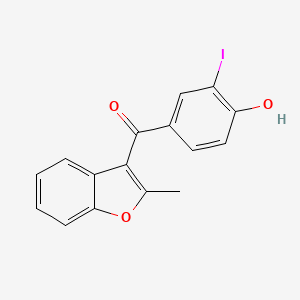

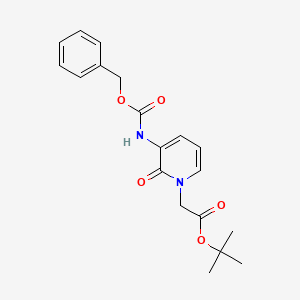
![Benzyl 2-[3,5-dichloro-2-methyl-6-oxo-1(6H)-pyrazinyl]acetate](/img/structure/B8018605.png)
